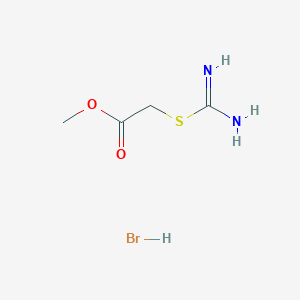![molecular formula C8H10Br2N2S B6349942 {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 133067-70-6](/img/structure/B6349942.png)
{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is an organosulfur compound that features a bromophenyl group attached to a sulfanyl-methanimidamide moiety
作用机制
Target of Action
It is known that similar compounds, such as s- (3,4-dichlorobenzyl) isothiourea (a22), act on the rod-shape maintenance mechanism of rod-like bacteria . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar target.
Mode of Action
Based on the action of similar compounds, it can be inferred that it may interact with its targets to disrupt their normal function
Biochemical Pathways
It is known that similar compounds can affect the fundamental process of bacterial cytokinesis , suggesting that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.
Result of Action
It is known that similar compounds can inhibit the formation of the z-ring by the structural protein ftsz, a bacterial homolog of tubulin . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2-bromobenzyl chloride with thiourea, followed by treatment with hydrobromic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
The general reaction scheme can be represented as:
- 2-bromobenzyl chloride + thiourea → {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide
- {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide + hydrobromic acid → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Iodo derivatives or other substituted phenyl derivatives
科学研究应用
Chemistry
In chemistry, {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the bromophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials.
相似化合物的比较
Similar Compounds
- {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- {[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- {[(2-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide
Uniqueness
{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can enhance the compound’s ability to participate in various chemical and biological processes.
属性
IUPAC Name |
(2-bromophenyl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADASRXGBBWYRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Benzyl-4-[2-(4-chlorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349859.png)
![8-Benzyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349863.png)
![8-Benzyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349870.png)
![8-Benzyl-4-(3-cyclopentylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349872.png)
![{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349877.png)
![{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349887.png)
![[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6349895.png)
![{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349907.png)
![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)
![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)
![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)

